molecular formula C19H27NO4 B14026153 Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate

Cat. No.: B14026153
M. Wt: 333.4 g/mol
InChI Key: VUHVGICDSGQRTQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperidine ring and a 4-ethoxybenzoyl substituent at the 4-position. The ethoxybenzoyl moiety introduces aromaticity and electron-donating properties, while the tert-butyl group enhances steric bulk and stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or modulators of central nervous system targets due to its balanced lipophilicity and structural versatility .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO4/c1-5-23-16-8-6-14(7-9-16)17(21)15-10-12-20(13-11-15)18(22)24-19(2,3)4/h6-9,15H,5,10-13H2,1-4H3

InChI Key

VUHVGICDSGQRTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related piperidine derivatives share the tert-butyl carbamate core but differ in substituents at the 4-position, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name CAS Number Key Substituent(s) Biological Activity/Reactivity Unique Features Reference
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate 22594558 Hydroxy, pyrrolidinylmethyl Potential CNS modulation High similarity index (0.85)
Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate N/A Pyridin-3-yl, 2-oxoethyl Broad biological target interactions Dual heterocyclic system
Tert-butyl 4-ethoxypiperidine-1-carboxylate N/A Ethoxy Intermediate in organic synthesis Enhanced solubility vs. aryl analogs
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate 302924-63-6 Benzyloxyphenyl, hydroxy Antibacterial/antifungal activity Bulky aromatic substituent
Target Compound : Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate Not available 4-Ethoxybenzoyl Kinase inhibition (inferred) Aromatic ketone with ethoxy group N/A

Key Observations:

Functional Group Influence: The 4-ethoxybenzoyl group in the target compound introduces a conjugated aromatic ketone system, distinguishing it from analogs with simple ethoxy (e.g., ) or alkyl/heterocyclic substituents (e.g., ). Compared to Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate (similarity index 0.85 ), the target lacks a pyrrolidine ring but gains a planar benzoyl group, likely altering its metabolic stability.

Biological Activity :

  • Compounds with pyridine moieties (e.g., ) exhibit broader target engagement due to hydrogen-bonding capabilities, whereas the target’s ethoxybenzoyl group may favor selective kinase interactions.
  • Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate shows antibacterial activity, suggesting that bulky aryl groups enhance antimicrobial potency . The target’s benzoyl group may offer similar advantages but with modified pharmacokinetics.

Synthetic Utility: The ethoxy group in the target compound improves solubility compared to non-polar analogs (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ), facilitating purification and reaction handling.

Uniqueness of Target Compound :

  • The 4-ethoxybenzoyl substituent combines electron-donating (ethoxy) and electron-withdrawing (benzoyl) effects, creating a dipole moment that may enhance binding to enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) .

Research Findings and Implications

  • Thermodynamic Stability : The tert-butyl group in all analogs confers resistance to enzymatic degradation, as evidenced by NMR and HRMS data for related compounds .
  • Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 4-ethoxy vs. 3-ethoxy substitution) significantly alters bioactivity, as seen in comparisons with tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate .

Biological Activity

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate typically involves a multi-step process, often utilizing various organic reactions to achieve the desired structure. The general synthetic route includes:

  • Formation of the piperidine ring : Starting from commercially available piperidine derivatives.
  • Coupling with ethoxybenzoyl chloride : This step introduces the ethoxybenzoyl group to the piperidine core.
  • Carbamate formation : The tert-butyl carbamate is introduced to enhance solubility and stability.

Antimicrobial Activity

Tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate has shown promising antimicrobial properties. In vitro studies indicate significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (vancomycin-resistant). The minimum inhibitory concentration (MIC) values for these strains range from 0.78 to 3.125 μg/mL, comparable to standard antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (μg/mL) Activity
Methicillin-resistant S. aureus0.78 - 3.125Strong bactericidal properties
Vancomycin-resistant E. faecium0.78 - 3.125Strong bactericidal properties
Staphylococcus epidermidisLow concentrationsEffective against biofilm-forming strains
Gram-negative bacteria (e.g., E. coli)No activityNot effective

The proposed mechanism of action for the antimicrobial effects of this compound involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The piperidine moiety is believed to play a crucial role in enhancing membrane permeability, allowing for better penetration into bacterial cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of tert-butyl 4-(4-ethoxybenzoyl)piperidine-1-carboxylate against a panel of resistant bacterial strains. The compound was tested in both planktonic and biofilm states, revealing that it maintained activity even against biofilm-forming strains, which are typically more resistant to treatment.

  • Findings :
    • Demonstrated substantial reduction in biofilm formation at sub-MIC concentrations.
    • Enhanced activity when used in combination with other antibiotics, suggesting potential for synergistic effects.

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